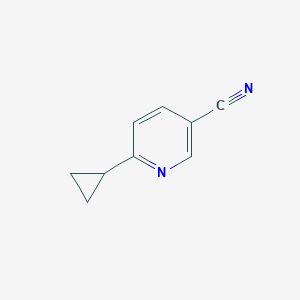

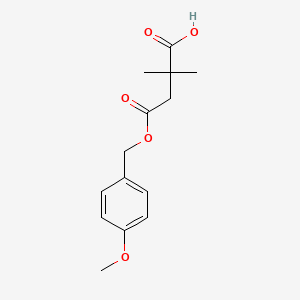

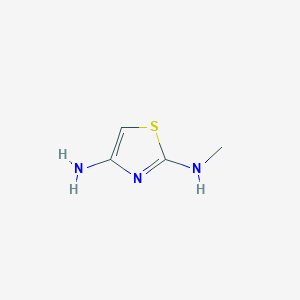

![molecular formula C8H9N3 B1396736 3-Méthyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1289082-81-0](/img/structure/B1396736.png)

3-Méthyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Vue d'ensemble

Description

“3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds .

Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 147.18 .

Chemical Reactions Analysis

The compound exhibits potent activities against FGFR1, 2, and 3 . It has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 147.18 . It has a melting point of 212–214 ℃ .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la « 3-Méthyl-1H-pyrrolo[2,3-b]pyridin-5-amine », organisée en sections distinctes pour plus de clarté :

Gestion du diabète

Ce composé s'est avéré réduire les niveaux de glucose sanguin, ce qui pourrait être bénéfique dans la prévention et le traitement des troubles impliquant un taux élevé de glucose sanguin plasmatique. Cela inclut des affections telles que l'hyperglycémie, le diabète de type 1, le diabète dû à l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension artérielle .

Synthèse des azapentalènes

La variante amine de ce composé a été utilisée dans la synthèse des azapentalènes par fermeture de cycle par déplacement d'un intermédiaire N-iodonium par un atome d'azote adjacent .

Recherche sur le cancer

En recherche sur le cancer, en particulier en ce qui concerne les cellules cancéreuses du sein (cellules 4T1), ce composé a été évalué pour son effet sur les capacités de migration et d'invasion par le biais d'un essai de chambre transwell .

Synthèse moléculaire

Un dérivé de ce composé a été utilisé dans des études de synthèse moléculaire pour créer des molécules complexes présentant des activités biologiques potentielles .

Approches synthétiques dans la découverte de médicaments

Les dérivés de pyrrolopyrazine, qui comprennent ce composé, ont été synthétisés par diverses approches pour une utilisation potentielle dans la découverte de médicaments. Cela inclut des méthodes de synthèse en un seul pot et des processus d'ouverture de cycle oxydatif .

Conception d'inhibiteurs de FGFR

Le motif du composé a été utilisé comme liant de charnière dans la conception de nouveaux inhibiteurs de FGFR, qui sont importants dans les thérapies anticancéreuses ciblées .

Mécanisme D'action

Target of Action

Similar compounds are known to inhibit multiple receptor tyrosine kinases .

Mode of Action

It is suggested that similar compounds work by inhibiting the activity of their target proteins .

Biochemical Pathways

The inhibition of receptor tyrosine kinases by similar compounds can affect various cellular processes, including cell growth and differentiation .

Result of Action

The inhibition of receptor tyrosine kinases by similar compounds can lead to changes in cell growth and differentiation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell growth and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine interacts with various proteins involved in cell signaling, such as kinases, which further modulates cellular responses.

Cellular Effects

The effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation. By altering these pathways, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can induce cell cycle arrest and promote cell death in various cancer cell lines.

Molecular Mechanism

At the molecular level, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can maintain its inhibitory effects on FGFRs for extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity.

Dosage Effects in Animal Models

The effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential. For example, the compound’s ability to accumulate in cancer cells enhances its efficacy as an anticancer agent.

Subcellular Localization

The subcellular localization of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine to specific cellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Propriétés

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOHKCWLPGIUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

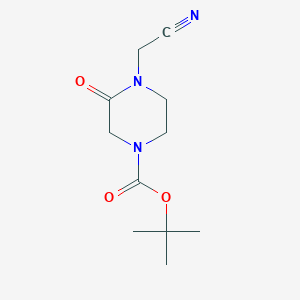

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)